L-703 606 Oxalate salt
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Overview
Description
L-703 606 Oxalate salt, also known as cis-2-(Diphenylmethyl)-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine oxalate salt, is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) tachykinin receptor . This compound is widely used in scientific research due to its high specificity and ability to cross biological barriers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-703 606 Oxalate salt involves several steps:
Formation of the azabicyclo[2.2.2]octane core: This is typically achieved through a series of cyclization reactions.
Introduction of the diphenylmethyl group: This step involves the alkylation of the azabicyclo[2.2.2]octane core with diphenylmethyl halides.
Attachment of the iodophenylmethyl group: This is done through a nucleophilic substitution reaction using 2-iodobenzyl halides.
Formation of the oxalate salt: The final step involves the reaction of the free base with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
L-703 606 Oxalate salt undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the iodophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide and silver nitrate are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
L-703 606 Oxalate salt has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of NK1 receptor antagonists.
Biology: Employed in the investigation of neurokinin-1 receptor functions and signaling pathways.
Medicine: Explored for its potential therapeutic applications in conditions such as depression, anxiety, and emesis.
Industry: Utilized in the development of new pharmacological agents targeting the NK1 receptor.
Mechanism of Action
L-703 606 Oxalate salt exerts its effects by selectively binding to the neurokinin-1 (NK1) receptor, thereby blocking the action of its natural ligand, substance P. This inhibition prevents the downstream signaling pathways associated with the NK1 receptor, which are involved in various physiological and pathological processes .
Comparison with Similar Compounds
Similar Compounds
Aprepitant: Another NK1 receptor antagonist used clinically for the prevention of chemotherapy-induced nausea and vomiting.
Fosaprepitant: A prodrug of aprepitant with similar pharmacological properties.
Uniqueness
L-703 606 Oxalate salt is unique due to its high potency and selectivity for the NK1 receptor, as well as its non-peptide structure, which provides greater stability and the ability to cross biological barriers .
Properties
IUPAC Name |
2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29IN2/c28-24-14-8-7-13-23(24)19-29-26-22-15-17-30(18-16-22)27(26)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,22,25-27,29H,15-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLTYZVXORBNLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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